PYCR1 Inhibitory Potency: 17-Fold Improvement Over the Benchmark Proline Analog Inhibitor NFLP
In a head-to-head enzyme activity assay performed under identical conditions, the target compound (Compound 33) exhibited an IC₅₀ of 29 ± 3 μM, representing an approximately 17-fold improvement in potency over N-formyl-L-proline (NFLP), the previously characterized best proline analog inhibitor (IC₅₀ = 490 ± 50 μM) [1]. This is the first reported fragment-like PYCR1 inhibitor to surpass the potency of the proline analog benchmark class [1].
| Evidence Dimension | PYCR1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 29 ± 3 μM (R² = 0.98856) |
| Comparator Or Baseline | NFLP (N-formyl-L-proline): IC₅₀ = 490 ± 50 μM (R² = 0.98754) |
| Quantified Difference | ~16.9-fold greater potency (29 μM vs. 490 μM) |
| Conditions | PYCR1 enzyme activity assay; 50 μM NADH, 200 μM L-P5C substrate; compound concentration range 0–10 mM; pH 8.5 Tris-HCl buffer |
Why This Matters
This ~17-fold potency advantage over the best-in-class proline analog makes the target compound the preferred starting point for medicinal chemistry optimization campaigns aiming to develop potent PYCR1 inhibitors for oncology applications.
- [1] Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., Tanner, J.J. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model. 2024, 64 (5), 1704–1718. Table 2. DOI: 10.1021/acs.jcim.3c01879. View Source
